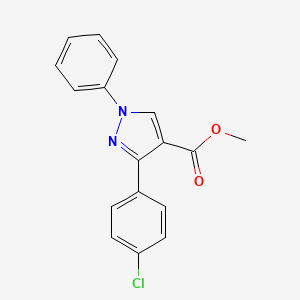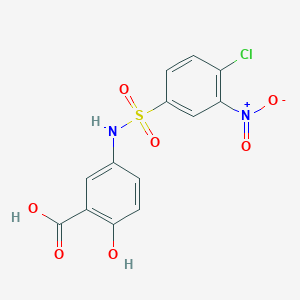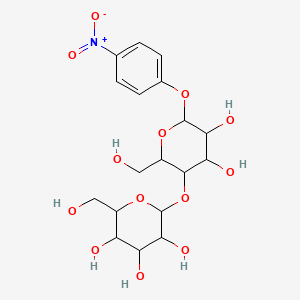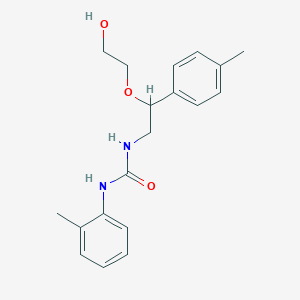
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide” is a chemical compound. It has been used in research. Naphthalene sulfonamides, a class of compounds to which this molecule belongs, have been studied for their in vitro efficacy against Leishmania tarentolae promastigotes .
Synthesis Analysis
The synthesis of naphthalene sulfonamides is a topic of ongoing research . The specific synthesis process for “this compound” is not detailed in the available sources.Scientific Research Applications
Molecular Imaging Applications
Naphthalene sulfonamide derivatives, including compounds like N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide, have shown promise in molecular imaging. One specific application is in monitoring apoptotic cell death through molecular imaging, such as in blood clotting and in assessing the efficacy of antiapoptotic drug treatments. For instance, the synthesis of ApoSense compound [18F]2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid ([18F]NST732), a fluorine-18-radiolabeled analog for positron emission tomography studies, is based on naphthalene sulfonamide derivatives. This compound has shown potential in selectively targeting, binding, and accumulating within cells undergoing apoptosis, which can be critical in disease diagnosis and treatment monitoring (Basuli et al., 2012).
PET Imaging Agents
In the realm of positron emission tomography (PET) imaging, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents. These compounds are explored for imaging human CCR8, which could be significant in understanding and treating various conditions. The synthesis of these compounds involves processes like O-[(11)C]methylation or N-[(11)C]methylation, leading to the creation of novel agents that can aid in advanced imaging techniques (Wang et al., 2008).
Crystallographic and Spectral Studies
Naphthalene sulfonamide derivatives are also pivotal in crystallographic and spectral studies. The synthesis of new sulfonamides and their structural elucidation through techniques like FTIR, ESI-MS, and X-ray crystallography highlight the compound's significance in understanding molecular structure and interactions. Single crystal X-ray diffraction analysis, for example, provides insights into the crystalline structures and hydrogen bonding patterns of these molecules, which is crucial in the fields of chemistry and materials science (Danish et al., 2021).
Chemical Reactivity and Stability Studies
The study of chemical reactivity and stability through techniques like DFT (Density Functional Theory) is another significant application of these compounds. Analysis of hyperconjugative interactions, charge delocalization, and NBO (Natural Bond Orbital) analysis helps in understanding the stability and reactivity of molecules like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. These studies are critical in fields like drug design and materials science, where understanding the electronic properties of molecules is essential (Sarojini et al., 2012).
Future Directions
Mechanism of Action
Target of Action
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides and play crucial roles in various physiological processes.
Mode of Action
The interaction of this compound with its targets results in the inhibition of these enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to the therapeutic effects of the drug.
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound affects several biochemical pathways. These include the carbonic acid equilibrium, which is crucial for maintaining pH balance, and the synthesis of folic acid, which is essential for the growth and multiplication of cells .
Pharmacokinetics
The bioavailability of sulfonamides is generally influenced by factors such as the drug’s solubility, stability, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of normal cellular processes due to the inhibition of key enzymes. This can lead to the death of pathogenic organisms or the reduction of symptoms in various disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the drug’s solubility and therefore its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in various metabolic pathways . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as carbonic anhydrase, inhibiting their catalytic activity and disrupting normal biochemical processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts its biochemical effects by modulating enzyme activity and gene expression . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound affects metabolic flux by inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to changes in metabolite levels and overall metabolic activity . The interactions with these enzymes highlight the compound’s role in modulating key biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution across cellular membranes . Additionally, this compound can accumulate in certain tissues, affecting its localization and overall activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound in subcellular structures such as the mitochondria and nucleus influences its biochemical effects and interactions with other biomolecules.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-21(23,15-14-17-8-3-2-4-9-17)16-22-26(24,25)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,22-23H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZUFZWDCHMZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-methoxyphenyl)-N-(5-nitrothiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2634630.png)
![N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2634632.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B2634638.png)


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)

![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)
